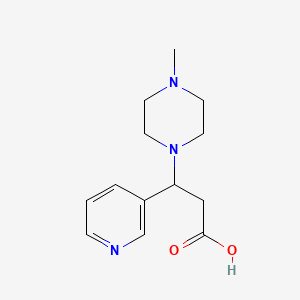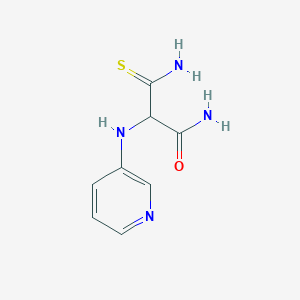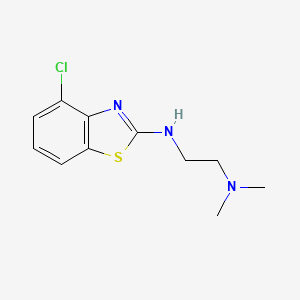
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Übersicht
Beschreibung
N-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, commonly known as CDM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CDM is a heterocyclic compound that contains a benzothiazole ring, which is known for its biological activity. In
Wirkmechanismus
The exact mechanism of action of CDM is not fully understood. However, studies have shown that CDM exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and proteins. CDM has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are essential for DNA replication and repair. CDM has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CDM has been shown to have a wide range of biochemical and physiological effects. Studies have shown that CDM can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the process of programmed cell death. CDM has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages. In addition, CDM has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDM has several advantages for use in lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. CDM has also been shown to have low toxicity and a high degree of selectivity for cancer cells, making it a promising candidate for further development as an anticancer agent. However, CDM also has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, CDM has not yet been extensively tested for its potential toxicity and side effects in animal models, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on CDM. One area of focus is the development of more efficient synthesis methods for CDM, which could improve its yield and purity. Another area of focus is the identification of the exact cellular targets and mechanisms of action of CDM, which could provide insights into its potential therapeutic applications. In addition, further studies are needed to evaluate the potential toxicity and side effects of CDM in animal models, which could inform its potential for clinical use. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of CDM as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
CDM has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of CDM is in the field of cancer research. Studies have shown that CDM has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CDM has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival.
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c1-15(2)7-6-13-11-14-10-8(12)4-3-5-9(10)16-11/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWQOKIYDPMKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




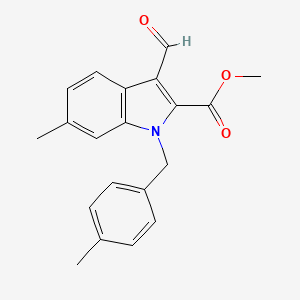
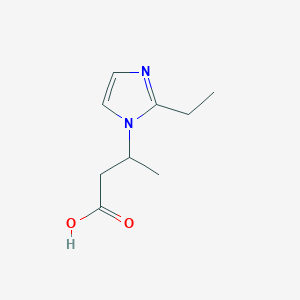
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)
![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)
![1-[(3-Nitropyridin-2-yl)carbonyl]proline](/img/structure/B1387276.png)

![2-{[1-(4-Fluorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387279.png)
![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}propanoic acid](/img/structure/B1387280.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol](/img/structure/B1387286.png)
